molecular formula C8H10O2 B2370087 1-(3-Hydroxyphenyl)ethanol CAS No. 1095708-32-9; 2415-09-0

1-(3-Hydroxyphenyl)ethanol

Cat. No.: B2370087
CAS No.: 1095708-32-9; 2415-09-0
M. Wt: 138.166
InChI Key: COJRWHSKVYUZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyphenyl)ethanol (CAS 2415-09-0) is a valuable chiral aromatic alcohol of significant interest in organic and medicinal chemistry research. This compound serves as a critical chiral building block and intermediate in the asymmetric synthesis of more complex bioactive molecules . Its structural features make it a key precursor in pharmaceutical development, particularly for the synthesis of chiral compounds such as (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, which can be efficiently prepared via ketoreductase-catalyzed reactions . The compound is characterized by a molecular formula of C8H10O2 and a molecular weight of 138.16 g/mol . It has a density of approximately 1.162 g/cm³ and a melting point of 115-117°C . Researchers should note that this substance is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2) . Safe handling procedures include working in a well-ventilated place, wearing suitable protective clothing, gloves, and eye protection, and avoiding the formation of dust and aerosols . It should be stored tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. This product is not for human or veterinary use. For further specifications, pricing, or availability, please contact us directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-hydroxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJRWHSKVYUZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-09-0
Record name 3-Hydroxy-alpha-methylbenzyl Alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Technical Guide: Synthesis of 1-(3-Hydroxyphenyl)ethanol from 3-Nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 1-(3-hydroxyphenyl)ethanol (also known as m-hydroxyphenethyl alcohol) starting from 3-nitroacetophenone . This target molecule is a critical chiral building block in the synthesis of pharmaceutical intermediates, including rivastigmine (Alzheimer's treatment) and phenylephrine derivatives.

The selected synthetic pathway prioritizes chemoselectivity and process safety .[1] While direct reduction of the ketone is possible, this guide advocates for the "Phenol-First" strategy (Nitro Reduction


 Diazotization 

Ketone Reduction). This route isolates the stable intermediate 3-hydroxyacetophenone , allowing for rigorous purification before the final reduction, thereby ensuring high purity of the final alcohol—a critical requirement in drug development.

Part 1: Retrosynthetic Analysis & Pathway Selection

The Strategic Disconnection

The synthesis requires two fundamental functional group interconversions (FGIs):

  • Nitro-to-Hydroxyl Conversion:

    
    
    
  • Ketone-to-Alcohol Reduction:

    
    
    
Pathway Evaluation
FeatureRoute A: Alcohol First Route B: Phenol First (Recommended)
Sequence Ketone Red.

Nitro Red.[2]

Diazotization
Nitro Red.

Diazotization

Ketone Red.
Intermediates 1-(3-nitrophenyl)ethanol (Stable)3-Aminoacetophenone (Stable), 3-Hydroxyacetophenone (Stable)
Chemoselectivity High (

is selective)
High (Fe/Acid is selective for nitro)
Risk Profile High: Diazotization of a benzylic alcohol can lead to side reactions (dehydration/polymerization).Low: Diazotization is performed on the ketone, avoiding benzylic carbocation issues.
Purification Difficult to purify the final step if side reactions occur.[3]Superior: 3-Hydroxyacetophenone can be crystallized before the final easy reduction.

Decision: We proceed with Route B .

Part 2: Detailed Experimental Protocol

Stage 1: Chemoselective Reduction of 3-Nitroacetophenone

Objective: Selectively reduce the nitro group to an amine without reducing the ketone. Method: Béchamp Reduction (Iron/Acid) or Catalytic Hydrogenation (controlled). Note: Catalytic hydrogenation (


) often reduces ketones. The Iron powder method is chemically robust for preserving ketones.
Protocol (Iron/Acid Method)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Reagents:

    • 3-Nitroacetophenone (1.0 eq)

    • Iron Powder (3.0 - 4.0 eq, reduced grade)

    • Water (Solvent)[4]

    • Catalytic Acid: Acetic Acid or dilute HCl (0.1 eq)

  • Procedure:

    • Suspend 3-nitroacetophenone and Iron powder in water.

    • Heat to 90°C .

    • Slowly add the acid catalyst.[5][6][7] The reaction is exothermic; monitor temperature.[5]

    • Reflux for 6–10 hours . Monitor via TLC (Ethyl Acetate:Hexane 1:1) for disappearance of nitro starting material.[2][5]

    • Workup: Basify slightly with

      
       to neutralize acid. Filter hot through Celite to remove Iron oxide sludge.
      
    • Isolation: Cool the filtrate to precipitate 3-aminoacetophenone .[7] Recrystallize from water/ethanol if necessary.

    • Yield Target: >90%.

Stage 2: Diazotization and Hydrolysis (The Sandmeyer Sequence)

Objective: Convert the amino group to a hydroxyl group via a diazonium salt. Safety Critical: Diazonium salts are potentially explosive if dried. Keep in solution.

Protocol
  • Diazotization:

    • Dissolve 3-aminoacetophenone (1.0 eq) in dilute

      
       (2.5 eq).
      
    • Cool the solution to 0–5°C using an ice/salt bath. Strict temperature control is vital to prevent decomposition.

    • Dropwise add aqueous

      
       (1.1 eq) while maintaining internal temperature 
      
      
      
      .
    • Stir for 30 mins. Verify excess nitrous acid with starch-iodide paper (should turn blue). Destroy excess

      
       with a pinch of Urea.
      
  • Hydrolysis:

    • Prepare a separate vessel with boiling water (or dilute

      
       for better yield) at 95–100°C .
      
    • Slowly add the cold diazonium solution into the boiling acid solution. Caution: Nitrogen gas evolution will be vigorous.

    • Continue heating for 30–60 minutes until gas evolution ceases.

  • Isolation:

    • Cool to room temperature.[3][4][5][8] The product, 3-hydroxyacetophenone , often precipitates.[7]

    • Extract with Ethyl Acetate (

      
      ).[5]
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from water or Toluene.

    • Yield Target: 75–85%.

Stage 3: Reduction to this compound

Objective: Reduce the ketone to the secondary alcohol. Reagent: Sodium Borohydride (


).[5][8][9][10]
Protocol
  • Reaction:

    • Dissolve 3-hydroxyacetophenone (1.0 eq) in Methanol (concentration ~0.5 M).

    • Cool to 0°C .

    • Add

      
       (0.6–1.0 eq) portion-wise over 15 minutes. Note: 0.25 eq is theoretically sufficient, but excess ensures completion.
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Quench reaction with dilute HCl or Acetone (to destroy excess hydride).

    • Adjust pH to ~6–7.

    • Evaporate Methanol under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate.[4][5]

  • Final Purification:

    • The crude product is usually of high purity.

    • If necessary, purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

    • Final Product: this compound (Racemic).[11]

Part 3: Visualization & Logic

Reaction Scheme

ReactionScheme SM 3-Nitroacetophenone (Starting Material) INT1 3-Aminoacetophenone (Intermediate 1) SM->INT1 Fe / HCl / H2O (Chemoselective Reduction) INT2 Diazonium Salt (Transient) INT1->INT2 NaNO2 / H2SO4 0-5°C INT3 3-Hydroxyacetophenone (Intermediate 2) INT2->INT3 H2O / Heat (Hydrolysis -N2) PROD This compound (Target) INT3->PROD NaBH4 / MeOH (Ketone Reduction)

Caption: Step-wise chemical transformation from 3-nitroacetophenone to the target alcohol via the Phenol-First route.

Process Workflow & QC Points

Workflow Start Start: 3-Nitroacetophenone Step1 Step 1: Fe Reduction Start->Step1 QC1 QC: TLC/NMR Check for ketone reduction (impurity) Step1->QC1 Step2 Step 2: Diazotization QC1->Step2 Pass Critical CRITICAL: Temp < 5°C Step2->Critical Step3 Step 3: Hydrolysis Critical->Step3 Purify Purification: Crystallization of 3-HAP Step3->Purify Step4 Step 4: NaBH4 Reduction Purify->Step4 Final Final Isolation: This compound Step4->Final

Caption: Operational workflow highlighting critical quality control (QC) points and safety parameters.

Part 4: Data Summary & Safety

Quantitative Data Table
ParameterStep 1: Nitro ReductionStep 2: HydrolysisStep 3: Ketone Reduction
Reagents Fe, HCl (cat),


,


, MeOH
Temperature 90°C (Reflux)0°C

100°C
0°C

25°C
Time 6–10 Hours1–2 Hours2–4 Hours
Typical Yield 90–95%75–85%90–95%
Key Impurity 1-(3-aminophenyl)ethanolPhenolic polymers (tars)Boron salts (remove via workup)
Safety Directives
  • Diazonium Salts: Never isolate the dry diazonium salt. It is shock-sensitive. Always process immediately in solution.

  • Hydrogen Evolution: Step 3 (

    
    ) generates hydrogen gas. Ensure adequate ventilation.
    
  • Exotherms: The addition of

    
     (Step 2) and 
    
    
    
    (Step 3) are exothermic. Controlled addition rates are mandatory.

References

  • University of Minnesota . (n.d.). Experiment 1: Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone. Retrieved from 8

  • BenchChem . (2025).[5] Common side products in the reduction of 3'-nitroacetophenone. Retrieved from 5

  • Google Patents . (2011). CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone. Retrieved from 7

  • ChemicalBook . (2020). Synthesis methods of 3'-hydroxyacetophenone. Retrieved from 12

  • Google Patents . (2019). CN109576313B - Method for preparing (S)-2-chloro-1-(3-hydroxyphenyl)ethanol.[11] Retrieved from 11

Sources

A Guide to the Natural Occurrence and Sources of Hydroxylated Phenylethanoids: A Focus on 1-(3-Hydroxyphenyl)ethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenylethanoids are a class of naturally occurring phenolic compounds characterized by a phenethyl alcohol skeleton. They are widely distributed in the plant and microbial kingdoms and exhibit a broad spectrum of biological activities. Among these, hydroxylated derivatives such as tyrosol [2-(4-hydroxyphenyl)ethanol] are of significant interest to researchers in drug development, food science, and cosmetics due to their antioxidant and other health-promoting properties. This technical guide provides an in-depth exploration of the natural occurrence and sources of these compounds, with a specific focus on 1-(3-Hydroxyphenyl)ethanol and its better-known isomers, 2-(4-hydroxyphenyl)ethanol (tyrosol) and 2-(3-hydroxyphenyl)ethanol.

A notable scarcity of scientific literature exists regarding the natural occurrence and biosynthesis of this compound. This guide will transparently address this knowledge gap by providing a comprehensive overview of its more extensively studied isomers, thereby offering a comparative framework and highlighting areas for future research.

The Phenylethanoid Family: A Comparative Overview

The position of the hydroxyl group on the phenyl ring significantly influences the chemical and biological properties of phenylethanoids. The three isomers discussed in this guide are:

  • This compound : The primary subject of this guide, for which natural sources are not well-documented.

  • 2-(4-Hydroxyphenyl)ethanol (Tyrosol) : The most well-known and studied isomer, abundant in nature.

  • 2-(3-Hydroxyphenyl)ethanol : An isomer with some documented natural occurrences.

CompoundStructureCommon NameKey Natural Sources
This compoundthis compound-Not well-documented
2-(4-Hydroxyphenyl)ethanol2-(4-Hydroxyphenyl)ethanolTyrosolOlive oil, wine, various plants, yeast metabolite[1][2][3]
2-(3-Hydroxyphenyl)ethanol2-(3-Hydroxyphenyl)ethanol-Found in catechins and flavones[4]

Natural Occurrence and Sources of Tyrosol [2-(4-Hydroxyphenyl)ethanol]

Tyrosol is a widely distributed phenylethanoid found in a variety of natural sources, with its primary dietary source being olive oil[2].

In Plants

Tyrosol is a prominent phenolic compound in olives and olive oil, contributing to the latter's stability and health benefits[3]. Its concentration can vary depending on the olive cultivar, ripeness, and the oil extraction process[3]. It is also found in red and white wines, vermouth, and beer[1].

In Microorganisms

The yeast Saccharomyces cerevisiae, crucial for baking and brewing, produces tyrosol during fermentation via the Ehrlich pathway[5]. This metabolic process involves the conversion of the amino acid tyrosine.

Biosynthesis of Tyrosol

The biosynthesis of tyrosol has been primarily elucidated in yeast, where it is a product of amino acid metabolism.

The Ehrlich Pathway in Saccharomyces cerevisiae

The Ehrlich pathway is a catabolic route for amino acids, leading to the formation of higher alcohols. In the case of tyrosol production from tyrosine, the pathway involves three main steps:

  • Transamination : Tyrosine is converted to p-hydroxyphenylpyruvate.

  • Decarboxylation : p-Hydroxyphenylpyruvate is decarboxylated to p-hydroxyphenylacetaldehyde.

  • Reduction : p-Hydroxyphenylacetaldehyde is reduced to tyrosol by alcohol dehydrogenases.

Ehrlich_Pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP Transamination HPA p-Hydroxyphenylacetaldehyde HPP->HPA Decarboxylation Tyrosol Tyrosol [2-(4-Hydroxyphenyl)ethanol] HPA->Tyrosol Reduction

Caption: The Ehrlich pathway for tyrosol biosynthesis in yeast.

Natural Occurrence and Sources of 2-(3-Hydroxyphenyl)ethanol

Information on the natural occurrence of 2-(3-Hydroxyphenyl)ethanol is less abundant compared to tyrosol. However, it has been identified as a constituent of complex natural compounds.

In Plants

2-(3-Hydroxyphenyl)ethanol has been found in natural compounds such as catechins and flavones[4]. These are complex polyphenols widely distributed in the plant kingdom, suggesting that 2-(3-hydroxyphenyl)ethanol may be a metabolic intermediate or a breakdown product of these larger molecules.

The Enigma of this compound in Nature

Despite extensive searches of scientific literature and natural product databases, there is a significant lack of information on the natural occurrence and biosynthesis of this compound. This knowledge gap presents an opportunity for future research in natural product chemistry and metabolomics.

While not a direct natural occurrence, a study on the biocatalytic production of the structurally similar compound, 1-(3,4-dihydroxyphenyl)ethanol, using mushroom tyrosinase has been reported[6]. This suggests that enzymatic pathways for the synthesis of such 1-phenylethanol derivatives exist in nature and could potentially be a source of this compound.

Extraction and Isolation Protocols

The extraction and isolation of phenylethanoids from natural sources depend on the matrix and the physicochemical properties of the target compound.

Protocol: Extraction of Tyrosol from Olive Pomace

This protocol describes a pilot-scale process for the recovery of tyrosol from olive pomace, a by-product of olive oil production[7].

Methodology:

  • Aqueous Extraction :

    • Mix olive pomace with water in a blender.

    • Separate the solid and liquid phases using a decanter. The aqueous extract will contain tyrosol and other water-soluble compounds.

  • Nanofiltration :

    • Feed the aqueous extract through a nanofiltration unit to separate smaller molecules like tyrosol from larger ones.

  • Reverse Osmosis :

    • Concentrate the tyrosol-rich permeate from the nanofiltration step using reverse osmosis.

  • Characterization :

    • Analyze the final concentrated solution using High-Performance Liquid Chromatography (HPLC) to quantify the tyrosol content.

Caption: Workflow for the extraction of tyrosol from olive pomace.

Future Research Directions

The lack of information on the natural occurrence of this compound presents several avenues for future research:

  • Metabolomic Screening : Untargeted metabolomic studies of a wide range of plant, fungal, and bacterial species could lead to the identification of this compound.

  • Enzyme Discovery : Investigating enzymes, such as reductases and hydroxylases, from various natural sources for their ability to synthesize this compound from potential precursors like 3-hydroxyacetophenone.

  • Biosynthetic Pathway Elucidation : If a natural source is identified, subsequent research can focus on elucidating the biosynthetic pathway leading to the formation of this compound.

Conclusion

While this compound remains an elusive compound in the context of natural products, its isomers, particularly tyrosol, are well-established natural constituents with documented biosynthetic pathways and sources. This guide has provided a comprehensive overview of the current knowledge on these important phenylethanoids, highlighting the significant knowledge gap concerning this compound. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the natural world's vast and uncharted chemical diversity.

References

  • From Biosynthesis to Legislation: A Review of Hydroxytyrosol's Biological Functions and Safety. (n.d.). MDPI. Retrieved from [Link]

  • The Production of Bioactive Hydroxytyrosol in Fermented Beverages: The Role of Must Composition and a Genetically Modified Yeast Strain. (2024). ResearchGate. Retrieved from [Link]

  • Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). (2010). FooDB. Retrieved from [Link]

  • Tyrosol. (n.d.). Wikipedia. Retrieved from [Link]

  • Isolation and characterization of ethanol-producing yeasts from fruits and tree barks. (n.d.). ResearchGate. Retrieved from [Link]

  • Isolation and characterization of ethanol-producing yeasts from fruits and tree barks. (2011). PubMed. Retrieved from [Link]

  • Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. (2022). PubMed Central. Retrieved from [Link]

  • Tyrosol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Method for preparing p-hydroxyphenyl ethanol. (n.d.). Google Patents.
  • The Production of Bioactive Hydroxytyrosol in Fermented Beverages: The Role of Must Composition and a Genetically Modified Yeast Strain. (2024). MDPI. Retrieved from [Link]

  • Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. (2021). PubMed Central. Retrieved from [Link]

  • ANTIOXIDANT AND BIOLOGICAL ACTIVITIES OF TYROSOL, HYDROXYTYROSOL AND THEIR ESTERS. (2017). Memorial University Research Repository. Retrieved from [Link]

  • Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. (2018). MDPI. Retrieved from [Link]

  • Tyrosol and Hydroxytyrosol Determination in Extra Virgin Olive Oil with Direct Liquid Electron Ionization-Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Profiling and Isomer Recognition of Phenylethanoid Glycosides From Magnolia Officinalis Based on diagnostic/holistic Fragment Ions Analysis Coupled With Chemometrics. (2020). PubMed. Retrieved from [Link]

  • Production of a chiral alcohol, 1-(3,4-dihydroxyphenyl) ethanol, by mushroom tyrosinase. (2013). PubMed. Retrieved from [Link]

  • Isolation and characterization of ethanol tolerant yeast strains. (2011). PubMed Central. Retrieved from [Link]

  • Complete biosynthesis of the phenylethanoid glycoside verbascoside. (2023). PubMed Central. Retrieved from [Link]

  • Possible Metabolic pathway of phenylethanoids Identification of... (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient biosynthesis of 3-hydroxypropionic acid from ethanol in metabolically engineered Escherichia coli. (2020). ResearchGate. Retrieved from [Link]

  • Isolation and physicochemical characterization of different lignin streams generated during the second-generation ethanol production process. (2021). ResearchGate. Retrieved from [Link]

  • Tyrosol and its metabolites as antioxidative and anti-inflammatory molecules in human endothelial cells. (2022). ResearchGate. Retrieved from [Link]

  • Isolation of a hydroxytyrosol-rich extract from olive leaves (Olea Europaea L.) and evaluation of its antioxidant properties and bioactivity. (2007). ResearchGate. Retrieved from [Link]

  • Enzymatic Methoxycarbonylation of Tyrosol and Hydroxytyrosol. (2020). MDPI. Retrieved from [Link]

  • Separation and Analysis of Phenylethanoid Glycosides in Lamiophlomis rotata by High-Performance Liquid Chromatography. (2012). ResearchGate. Retrieved from [Link]

  • Isolation and Characterization of Effective Yeast Strains for Bioethanol Production. (2018). JSciMed Central. Retrieved from [Link]

  • Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales. (2020). PubMed Central. Retrieved from [Link]

  • Development of an ethanol-based microbial platform for 3-hydroxypropionic acid production using engineered Pseudomonas putida KT2440. (2021). PubMed Central. Retrieved from [Link]

  • Metabolic disposition and biological significance of simple phenols of dietary origin: hydroxytyrosol and tyrosol. (2016). PubMed. Retrieved from [Link]

  • Acetaldehyde and ethanol biosynthesis in leaves of plants. (2000). ResearchGate. Retrieved from [Link]

  • Hydroxytyrosol recovery from olive pomace: a simple process using olive mill industrial equipment and membrane technology. (2020). PubMed Central. Retrieved from [Link]

  • Process for obtaining hydroxytyrosol from olive leaves extracts. (n.d.). Google Patents.
  • Enzymatic Methoxycarbonylation of Tyrosol and Hydroxytyrosol. (2020). ResearchGate. Retrieved from [Link]

  • Green Route for the Isolation and Purification of Hyrdoxytyrosol, Tyrosol, Oleacein and Oleocanthal from Extra Virgin Olive Oil. (2021). MDPI. Retrieved from [Link]

  • Structure-inhibition relationship of phenylethanoid glycosides on angiotensin-converting enzyme using ultra-performance liquid chromatography-tandem quadrupole mass spectrometry. (2015). WestminsterResearch. Retrieved from [Link]

  • Biosynthesis pathway of phenylethanoid glycoside; acteoside and... (n.d.). ResearchGate. Retrieved from [Link]

  • Microbial Transformations of Natural Products. (n.d.). EOLSS. Retrieved from [Link]

  • ENZYMATIC SYNTHESIS OF ANTIOXIDANT HYDROXYTYROSOL. (2001). Google Patents.
  • Acetaldehyde and ethanol biosynthesis in leaves of plants. (2000). PubMed. Retrieved from [Link]

  • Determination of the phenylethanoid (PE) group in PhGs by dissociation... (n.d.). ResearchGate. Retrieved from [Link]

  • METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL). (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Common side reactions and byproducts in 1-(3-Hydroxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 3-HPE-001 | CAS: 6971-51-3

Application: Key intermediate for Rivastigmine (Exelon) and related cholinesterase inhibitors.

Introduction: The Benzylic Alcohol Challenge

Welcome to the technical guide for synthesizing 1-(3-Hydroxyphenyl)ethanol. While the reduction of 3-hydroxyacetophenone (3-HAP) appears deceptively simple, this molecule presents a "perfect storm" of reactivity due to its benzylic position combined with a phenolic moiety.

This guide moves beyond standard protocols to address the why behind common failures: specifically, the competition between chemoselective reduction, hydrogenolysis (over-reduction), and acid-catalyzed dehydration.

Module 1: Critical Side Reactions & Impurity Profiling

The following diagram illustrates the primary reaction pathway and the specific divergence points where impurities are generated.

ReactionPathways SM 3-Hydroxyacetophenone (Starting Material) Product This compound (Target) SM->Product Reduction (NaBH4 or KRED) Impurity_Borate Borate Complex (Stalled Intermediate) SM->Impurity_Borate Incomplete Hydrolysis Impurity_Vinyl 3-Vinylphenol (Dehydration Impurity) Product->Impurity_Vinyl Acidic Workup Heat > 60°C Impurity_Ethyl 3-Ethylphenol (Hydrogenolysis Impurity) Product->Impurity_Ethyl Pd/C + H2 (Over-reduction) Impurity_Ether Benzylic Ether (Solvolysis Impurity) Product->Impurity_Ether ROH solvent + Acid cat. Impurity_Borate->Product Acid/MeOH Quench

Figure 1: Mechanistic divergence in 3-HAP reduction. Green path indicates desired synthesis; red nodes indicate critical impurities.

Dehydration (The "Styrene" Risk)[1]
  • Observation: Product solidifies into a polymer or shows a new alkene peak in NMR (

    
     ppm).
    
  • Mechanism: The benzylic hydroxyl group is labile. Under acidic conditions (even weak acids like unneutralized silica gel) or high heat, water is eliminated to form 3-vinylphenol . This styrene derivative is unstable and prone to polymerization.

  • Cause:

    • Workup pH

      
      .[1]
      
    • Distillation temperatures

      
      C.
      
    • Use of acidic drying agents (e.g., unbuffered MgSO

      
       in some contexts).
      
Hydrogenolysis (Over-Reduction)
  • Observation: Loss of -OH peak; formation of a non-polar spot (3-ethylphenol).

  • Mechanism: If using Catalytic Hydrogenation (H

    
    /Pd-C) or Transfer Hydrogenation, the benzylic C-O bond is susceptible to cleavage, yielding the ethyl group.
    
  • Cause:

    • High catalyst loading (>5% Pd/C).

    • Extended reaction times beyond conversion.

    • High H

      
       pressure (>3 bar) or temperature (>50°C).
      
Borate Ester "Gum" (The NaBH Trap)
  • Observation: Reaction shows conversion on TLC, but workup yields a sticky, insoluble gum with low mass recovery.

  • Mechanism: Sodium borohydride forms tetraalkoxyborates (

    
    ). These covalent boron-oxygen bonds are strong and do not break down with simple water washing.
    
  • Cause: Insufficient acidic hydrolysis or lack of methanol co-evaporation during workup.

Module 2: Troubleshooting Guide (FAQ)

Q1: Why is my yield low despite full consumption of starting material?

Diagnosis: You likely formed water-soluble borate complexes or lost product to polymerization. Protocol Fix:

  • The Methanol Quench: After NaBH

    
     reduction, add Methanol (MeOH) dropwise until gas evolution ceases.
    
  • The pH Swing: Adjust pH to ~5-6 with dilute HCl (carefully!) to break the B-O bond, then immediately neutralize to pH 7 with NaHCO

    
     before extraction. Prolonged exposure to pH 5 triggers dehydration.
    
  • Co-evaporation: Evaporate the crude with excess MeOH. This forms volatile Trimethyl Borate (

    
    ), which removes the boron from your product.
    
Q2: I see a "ghost" spot just above my product on TLC. What is it?

Diagnosis: This is likely 3-vinylphenol (the dehydration product) or a benzylic ether if you used ethanol as a solvent with an acid catalyst. Protocol Fix:

  • Avoid Heat: Do not dry the product in an oven >40°C.

  • Buffer the Eluent: When purifying by column chromatography, add 1% Triethylamine (Et

    
    N) to the eluent to neutralize the acidity of the silica gel, preventing on-column dehydration.
    
Q3: How do I prevent over-reduction during catalytic hydrogenation?

Diagnosis: The catalyst is attacking the benzylic C-O bond. Protocol Fix:

  • Switch Catalysts: Use PtO

    
      (Adams' catalyst) or Raney Nickel  instead of Pd/C. Palladium is notoriously aggressive toward benzylic alcohols.
    
  • Poison the Catalyst: If using Pd/C, add a trace of quinoline or use unreduced support to lower activity.

  • Monitor Strictly: Stop the reaction immediately upon disappearance of the ketone. Do not let it "cook" overnight.

Module 3: Analytical Reference Data

Use this table to identify impurities in your crude mixture.

ComponentStructure NoteTLC (

)*
1H NMR Key Signal (CDCl

)
3-HAP (SM) Ketone0.60

2.60 (s, 3H, -COCH

)
Target Product Benzylic Alcohol0.35

4.85 (q, 1H, -CH(OH)-)
3-Vinylphenol Alkene (Dehydration)0.75

5.2/5.7 (dd, Vinyl protons)
3-Ethylphenol Alkane (Hydrogenolysis)0.80

1.22 (t, 3H, -CH

CH

)
Pinacol Dimer Diol Dimer0.10Broad multiplets, high MW

*Note: TLC conditions: Hexane:Ethyl Acetate (6:4) on Silica.

Module 4: Decision Tree for Process Optimization

Follow this logic flow to select the correct synthesis route based on your equipment and constraints.

OptimizationTree Start Start: Select Reduction Method Q1 Is Enantiomeric Purity Required? (e.g., for Rivastigmine) Start->Q1 Branch_Chiral Yes (S-isomer needed) Q1->Branch_Chiral Branch_Racemic No (Racemic ok) Q1->Branch_Racemic Method_KRED Use Biocatalysis (Ketoreductase + NADH) Branch_Chiral->Method_KRED Method_Chem Chemical Reduction Branch_Racemic->Method_Chem Q2 Is Hydrogen Gas Available? Method_Chem->Q2 Method_H2 Cat. Hydrogenation (Risk: Hydrogenolysis) Q2->Method_H2 Yes Method_NaBH4 NaBH4 Reduction (Risk: Borate Gum) Q2->Method_NaBH4 No Advice1 Use PtO2 or Stop early Method_H2->Advice1 Mitigation Advice2 MeOH Quench + pH Control Method_NaBH4->Advice2 Mitigation

Figure 2: Process selection guide. Note that for Rivastigmine synthesis, the KRED (Enzymatic) route is preferred to avoid difficult chiral resolution later [1][2].

References

  • Process for the preparation of Rivastigmine. (2010). Justia Patents. Patent US 7,683,212. Describes the reductive amination and intermediate handling of 3-HAP derivatives. Link

  • Synthesis of S-(+)-rivastigmine hydrogentartrate. (2007). Nan Fang Yi Ke Da Xue Xue Bao, 27(2), 177-80.[2] Details the reduction of 1-(3-hydroxyphenyl)ethanone and subsequent resolution. Link

  • Hydrogenolysis of Poly(Ethylene-co-Vinyl Alcohol). (2021). OSTI.gov. Provides mechanistic insight into the hydrogenolysis of alcohol groups over metal catalysts, relevant to the over-reduction side reaction. Link

  • Dehydration of 1-phenyl ethanol. (2012). Google Patents. CN102361838B.[1][3] Describes the conditions (acid/heat) that lead to styrene formation from phenylethanol derivatives. Link

Sources

Technical Support Guide: Stability & Degradation of 1-(3-Hydroxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

1-(3-Hydroxyphenyl)ethanol (CAS: 13398-94-2), often referred to as 3-Hydroxyphenethyl alcohol , is a critical chiral intermediate, most notably utilized in the synthesis of the Alzheimer's therapeutic Rivastigmine [1].

Researchers frequently underestimate the lability of this molecule. It possesses two reactive functionalities that drive its degradation profile:

  • Phenolic Hydroxyl: Susceptible to oxidative coupling and quinone formation (color change).

  • Benzylic Secondary Alcohol: Highly prone to dehydration (forming styrenes) and oxidation (forming ketones) due to the stability of the benzylic carbocation/radical intermediates.

This guide provides a root-cause analysis of stability failures and actionable protocols to salvage or validate your material.

Degradation Pathways: The Mechanism of Failure

Understanding how the molecule breaks down is the first step in troubleshooting. The two primary enemies are Oxygen and Acid/Heat .

Pathway A: Oxidative Dehydrogenation

Exposure to air, particularly in the presence of trace metal ions or light, oxidizes the secondary alcohol to 3-Hydroxyacetophenone (CAS: 121-71-1). This is a stable impurity that will persist in your reaction.

Pathway B: Acid-Catalyzed Dehydration & Polymerization

This is the most critical and often overlooked pathway. Under acidic conditions or elevated temperatures (>40°C), the benzylic alcohol dehydrates to form 3-Vinylphenol (3-Hydroxystyrene).

  • Risk: 3-Vinylphenol is an unstable styrene derivative. It rapidly undergoes radical polymerization to form insoluble gums/oligomers [2].

  • Symptom: The material becomes sticky, viscous, or develops insoluble white/cloudy precipitates.

Visualizing the Degradation Logic

DegradationPathways Start This compound (Target Molecule) Ketone 3-Hydroxyacetophenone (Oxidation Impurity) Start->Ketone Oxidation (O2, Light) Styrene 3-Vinylphenol (Transient Intermediate) Start->Styrene Dehydration (H+, Heat) Polymer Poly(3-hydroxystyrene) (Insoluble Gum/Solid) Styrene->Polymer Radical Polymerization

Figure 1: Primary degradation pathways. Note that the dehydration pathway leads to irreversible polymerization.

Diagnostic Troubleshooting Matrix

Use this table to correlate physical observations with chemical root causes.

ObservationProbable Root CauseChemical MechanismRecommended Action
Yellow/Brown Discoloration Oxidation (Phenolic)Formation of quinone methides or coupled phenolics.Purge with Argon/N2. If purity >98%, use activated charcoal filtration.
Sticky/Gummy Texture PolymerizationDehydration to 3-vinylphenol followed by oligomerization.Critical Failure. Material likely unrecoverable. Check storage temp (<5°C).
New HPLC Peak (RRT ~1.2) Oxidation (Benzylic)Conversion to 3-Hydroxyacetophenone.Recrystallize (See Protocol A).
Cloudiness in Solution Oligomer FormationInsolubility of higher molecular weight polymers.Filter solution (0.2 µm PTFE). Re-assay filtrate.
Shifting Retention Times pH SensitivityPhenol ionization (

).
Ensure HPLC mobile phase is buffered (pH 3.0).[1]

Analytical Protocols (Validation & Recovery)

Protocol A: HPLC Purity Assessment

Why this works: Phenols are weak acids. Using a neutral mobile phase causes peak tailing and shifting retention times. You must use an acidic buffer to suppress ionization and keep the phenol in its neutral, hydrophobic state for sharp C18 binding [3].

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5 - 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% -> 60% B (Linear Gradient)

    • 15-20 min: 60% -> 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Specific for phenol ring) and 210 nm (General).

  • Temperature: 25°C.

Expected Results:

  • This compound: RT ~ 6-8 min.

  • 3-Hydroxyacetophenone (Impurity): Elutes later (more hydrophobic due to loss of -OH polarity).

  • 3-Vinylphenol (Impurity): Elutes later (conjugated system).

Protocol B: Recovery via Recrystallization

Note: This is only effective if the impurity profile is <5%. If polymerized (gummy), discard the batch.

  • Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (50°C). Avoid boiling to prevent further dehydration.

  • Precipitation: Slowly add n-Hexane or Heptane dropwise until slight turbidity persists.

  • Cooling: Allow to cool to room temperature, then refrigerate (4°C) for 12 hours.

  • Filtration: Filter the white crystals and wash with cold Hexane.

  • Drying: Vacuum dry at room temperature (Do not heat >30°C).

Storage & Handling FAQs

Q: Can I store this at room temperature? A: No. While it may appear stable for days, the activation energy for dehydration is low. Long-term storage must be at 2-8°C or -20°C for analytical standards [4].

Q: My sample turned into a liquid/oil. Is it melted? A: It is likely supercooled or has absorbed moisture (hygroscopic). Phenolic alcohols can form "oils" due to water uptake which depresses the melting point (MP: 44-47°C). Dry under high vacuum over


. If it remains an oil and is sticky, it has likely polymerized.

Q: Why do I see "Ghost Peaks" in my LC-MS? A: In LC-MS (ESI-), the benzylic alcohol can undergo in-source fragmentation (loss of water, [M-18]-). Ensure you are monitoring the molecular ion (M-H)^- = 137 m/z, but be aware that 3-vinylphenol (MW 120) may appear as a fragment of the parent.

Workflow: Decision Tree for Sample Integrity

DecisionTree Start Start: Visual Inspection ColorCheck Is it Colorless/White? Start->ColorCheck TextureCheck Is it Free-Flowing Solid? ColorCheck->TextureCheck Yes Recryst Attempt Recrystallization (Protocol B) ColorCheck->Recryst No (Yellow) HPLC Run HPLC (Protocol A) TextureCheck->HPLC Yes Discard DISCARD (Polymerized/Degraded) TextureCheck->Discard No (Sticky/Gum) HPLC->Discard Impurity >10% HPLC->Recryst Impurity >2% Use RELEASE FOR USE HPLC->Use Purity >98%

Figure 2: Triage workflow for assessing material quality.

References

  • MedChemExpress. (n.d.). 3-Hydroxyacetophenone (Precursor to Rivastigmine).[2] Retrieved from

  • PubChem. (n.d.).[3] 3-Vinylphenol (Polymerization Risks).[4][5][6] National Library of Medicine. Retrieved from

  • ResearchGate. (2025).[1] HPLC Method for Acetaminophen Impurities (Analogous Phenolic Separation). Retrieved from

  • ChemicalBook. (2025).[1][4][5] 3-Hydroxyphenethyl alcohol Storage Conditions.[4][5][6][7][8] Retrieved from

Sources

Troubleshooting guide for the asymmetric reduction of 3-acetylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

The asymmetric reduction of 3-acetylphenol (3'-hydroxyacetophenone) is a critical step in the synthesis of pharmaceutical intermediates, most notably for the Alzheimer's drug Rivastigmine . The target product is typically the (S)-enantiomer of 3-(1-hydroxyethyl)phenol, although the (R)-enantiomer is valuable for other pathways.

This guide addresses the two primary industry-standard methodologies:

  • Biocatalytic Reduction (KREDs): Preferred for green chemistry, high enantioselectivity (>99% ee), and ambient conditions.

  • Asymmetric Transfer Hydrogenation (ATH): The chemocatalytic standard using Ruthenium (Noyori-type) catalysts, preferred for scalability when specific enzymes are unavailable or cost-prohibitive.

Method A: Biocatalytic Reduction (Enzymatic)[1][2][3]

Core Protocol Overview

This method utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with a cofactor recycling system (NADPH/NADH).

  • Enzyme: Lactobacillus kefir ADH (typically R-selective) or Rhodococcus sp.[1] ADH (typically S-selective).[1]

  • Cofactor Recycling: Glucose/Glucose Dehydrogenase (GDH) is the standard coupled system.

  • Medium: Aqueous buffer (Phosphate/Triethanolamine) often with a co-solvent (IPA or DMSO) to enhance solubility.

Workflow Diagram: Cofactor Recycling Loop

Biocatalysis Substrate 3-Acetylphenol KRED KRED / ADH (Main Catalyst) Substrate->KRED Product (S)-3-(1-Hydroxyethyl)phenol NADP_Plus NADP+ GDH GDH (Recycling Enzyme) NADP_Plus->GDH NADPH NADPH NADPH->KRED Hydride Transfer Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP_Plus GDH->NADPH Regeneration GDH->Gluconolactone

Caption: Coupled enzymatic cycle showing the reduction of 3-acetylphenol driven by KRED, fueled by the GDH/Glucose cofactor regeneration system.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) pH Drift: Gluconic acid byproduct lowers pH, deactivating the enzyme.Monitor & Adjust: Maintain pH 7.0–7.5 using a pH-stat (titration with 1M NaOH) or increase buffer strength (e.g., 100mM KPi).
Substrate Inhibition: High concentration of 3-acetylphenol inhibits KRED.Fed-Batch Mode: Add substrate continuously rather than in one bolus. Keep steady-state concentration <20 g/L.
Cofactor Depletion: NADP+ degradation.Spike Check: Add 10% more NADP+ and GDH. If rate recovers, the recycling system was the bottleneck.
Low Enantioselectivity (<95% ee) Background Reaction: Spontaneous non-chiral reduction (rare but possible with impurities).Control: Run a "blank" without enzyme. If product forms, check for reducing impurities in the buffer/co-solvent.
Wrong Enzyme Homologue: Strain drift or incorrect variant.Screening: Re-validate the specific KRED variant (e.g., L. brevis vs L. kefir) against a reference standard.
Emulsion / Workup Issues Amphiphilic Product: The phenol product acts as a surfactant.Salting Out: Saturate the aqueous phase with NaCl before extraction with Ethyl Acetate or MTBE.

Method B: Asymmetric Transfer Hydrogenation (Noyori Type)

Core Protocol Overview

Uses a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).[2]

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) is preferred over Isopropanol (IPA) for phenolic substrates to avoid reversibility issues and phenoxide formation complications.

  • Conditions: Mild heating (25–40°C), inert atmosphere (Nitrogen/Argon).

Workflow Diagram: Catalytic Cycle Logic

ATH_Cycle Precatalyst Ru-Cl Precatalyst ActiveCat Ru-H Active Species (16e-) Precatalyst->ActiveCat Activation (Base) Complex Ru-H---Ketone Complex ActiveCat->Complex + Substrate Substrate 3-Acetylphenol Product Chiral Product Complex->Product Enantio-step Product->ActiveCat + H_Source (Regeneration) H_Source HCOOH / TEA H_Source->ActiveCat Hydride Donor

Caption: Simplified Noyori Asymmetric Transfer Hydrogenation cycle. The active Ru-H species is regenerated by the Formic Acid/TEA donor.

Troubleshooting Guide: Chemical Catalysis
SymptomProbable CauseCorrective Action
Catalyst Deactivation (Black Precipitate) Oxygen Exposure: Ru-H species are air-sensitive.Degassing: Degas all solvents (freeze-pump-thaw or sparging with Ar for 30 min). Ensure reactor is leak-tight.
Stalled Reaction Phenolic Proton Interference: The acidic -OH group may coordinate to Ru or consume base.Base Adjustment: Ensure sufficient TEA is present. The standard HCOOH:TEA ratio is 5:2; for phenols, a slight excess of base or protecting the phenol (e.g., as an acetate) may be required if the catalyst is sensitive.
Racemization of Product Reversibility (in IPA): If using Isopropanol, the reaction is reversible (Oppenauer oxidation).Switch Solvent: Use Formic Acid/TEA (irreversible kinetic control). If IPA must be used, remove acetone continuously.
Low Solubility Substrate Nature: 3-acetylphenol is solid and moderately polar.Co-solvent: Add DCM or Methanol (up to 20% v/v) to the HCOOH/TEA mixture to improve homogeneity without killing the catalyst.

Analytical Methods & Data Validation

Chiral HPLC Method

To verify enantiomeric excess (ee), use the following standard conditions. Note that the phenolic group requires acidification of the mobile phase to prevent peak tailing.

  • Column: Chiralcel OD-H or AD-H (Daicel)

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm or 220 nm

  • Expected Retention:

    • (S)-Enantiomer: ~12 min

    • (R)-Enantiomer: ~15 min

    • Note: Verify elution order with a racemic standard.

Quantitative Comparison of Methods
FeatureBiocatalysis (KRED)Transfer Hydrogenation (Ru)
Enantioselectivity (ee) > 99% (Excellent)90–97% (Good)
Substrate Concentration 20–50 g/L100–200 g/L
Catalyst Cost Moderate (Recyclable)High (Ru metal)
Workup Extraction (Emulsion risk)Filtration/Evaporation
Green Factor High (Water-based)Medium (Organic waste)

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Borohydride (NaBH4) for this reduction? A: No, not if you require a chiral product. NaBH4 will produce a racemic (50:50) mixture of (R) and (S) isomers. You would then need a kinetic resolution step (e.g., lipase acetylation), which limits your maximum theoretical yield to 50%.

Q: Why is the pH dropping during the enzymatic reaction? A: The cofactor regeneration system (Glucose -> Gluconolactone) produces Gluconic Acid as a byproduct. In unbuffered systems, this rapidly drops the pH below 6.0, denaturing the KRED enzyme. You must use a strong buffer or a pH-stat titrator.

Q: Do I need to protect the phenolic hydroxyl group before reduction? A:

  • For Biocatalysis: Generally No . Most KREDs accept the free phenol.

  • For Noyori ATH: Preferably Yes , but not strictly required. The free phenol can slow down the reaction or require higher catalyst loading. Protecting it (e.g., as 3-acetoxyacetophenone) often improves yield and solubility, but adds two synthetic steps (protection/deprotection).

References

  • Neupert, A., et al. (2025).[3] "Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones." Zeitschrift für Naturforschung B, 66(4), 339-346. (Cited for KRED specificity on non-protected phenols).

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. (Foundational text for the chemical mechanism).

  • Blacker, A. J., et al. (Patent). "Process for preparation of optically active compounds using transfer hydrogenation."[4] US Patent 8,637,713 B2. (Specific industrial application for Rivastigmine intermediates).

  • Hollmann, F., et al. (2023). "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications, 59, 7518–7533.[5] (Review of modern KRED engineering).

Sources

Technical Support Center: Overcoming Scale-Up Challenges in 1-(3-Hydroxyphenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the production and scale-up of 1-(3-Hydroxyphenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during laboratory synthesis and industrial scale-up. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide: Reaction Performance

This section addresses common problems related to reaction yield, selectivity, and the formation of impurities during the synthesis of this compound, which is primarily synthesized via the reduction of 3-hydroxyacetophenone.

Q: My reaction yield is consistently low. What are the primary factors I should investigate?

A: Low yield in the reduction of 3-hydroxyacetophenone is a frequent challenge during scale-up. The root cause often lies in one of several areas: catalyst activity, reaction conditions, or reagent quality. A systematic approach is crucial for diagnosis.

Causality Explained: The reduction of a ketone to an alcohol is a delicate balance. The catalyst must be active enough to promote the desired transformation without encouraging side reactions. Reaction conditions like temperature and pressure directly influence both the reaction rate and the degradation pathways of reactants and products.

Troubleshooting Steps:

  • Catalyst Inactivity:

    • Chemical Catalysts (e.g., Pd/C, Ru-based): Ensure the catalyst has not been poisoned. Contaminants like sulfur or halides, even at trace levels in the starting material or solvent, can deactivate noble metal catalysts. If using a new batch of catalyst, verify its activity with a small-scale control reaction. For catalysts requiring pre-activation (e.g., reduction), confirm this step was completed successfully.

    • Biocatalysts (e.g., Ketoreductases): Confirm the enzyme's activity is within specification. Improper storage, pH deviations, or the presence of organic solvents can denature the enzyme. Ensure the cofactor (e.g., NADH/NADPH) regeneration system is functioning efficiently, as its depletion will halt the reaction.[1]

  • Sub-optimal Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions such as dehydration or polymerization, especially with a phenolic substrate.[2] Conversely, a temperature that is too low will result in an incomplete reaction. An optimization study (Design of Experiments, DoE) is recommended to find the ideal temperature range.

    • Hydrogen Pressure (for Hydrogenation): Inadequate hydrogen pressure can lead to incomplete reduction. Ensure there are no leaks in the reactor system and that the pressure is maintained throughout the reaction. Mass transfer limitations can also be an issue on scale-up; ensure agitation is sufficient to facilitate gas-liquid transfer.

    • pH Control (for Biocatalysis): Enzymes have a narrow optimal pH range. Drifts in pH during the reaction can drastically reduce activity.[3] Use a robust buffer system and monitor the pH throughout the process.

  • Starting Material and Solvent Quality:

    • Verify the purity of the 3-hydroxyacetophenone. Impurities can interfere with the catalyst.

    • Ensure solvents are anhydrous, especially for reactions involving hydrides or organometallics, as water can quench the reagents and deactivate catalysts.[4]

Q: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

A: Byproduct formation becomes a critical issue at scale, impacting not only yield but also the complexity and cost of purification. The most common byproducts in this synthesis are dimers, ethers, or products from over-reduction.

Identification and Mitigation Strategies:

Potential Byproduct Likely Cause Proposed Solution
Ethylbenzene derivatives Over-reduction of the hydroxyl group (hydrogenolysis).Use a milder reducing agent (e.g., NaBH₄ instead of high-pressure H₂ with a harsh catalyst). Lower the reaction temperature and pressure.[5]
Dimerization/Polymerization Acidic conditions or high temperatures causing phenol coupling.Operate under neutral or slightly basic conditions. Ensure any acidic catalysts are well-controlled. Lower the reaction temperature.
3-Ethoxyphenylethanol Reaction with ethanol solvent.If ethanol is used as the solvent, this can be a side reaction. Consider switching to a less reactive solvent like isopropanol, THF, or MTBE.
Unreacted Starting Material Incomplete reaction.Increase reaction time, catalyst loading, or optimize temperature/pressure as described for low yield issues.

Analytical Protocol: In-Process Control (IPC) via HPLC

A robust analytical method is essential to track the reaction progress and identify byproducts.

  • Method Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Detection: UV at 277 nm.[6]

    • Column Temperature: 25 °C.[6]

  • Procedure:

    • Carefully withdraw a small, representative sample from the reactor at set time intervals (e.g., t=0, 2h, 4h, until completion).

    • Quench the reaction in the sample immediately (e.g., by dilution in the mobile phase).

    • Inject the sample into the HPLC system.

    • Monitor the disappearance of the 3-hydroxyacetophenone peak and the appearance of the this compound product peak. New peaks indicate byproduct formation.

  • Troubleshooting the Analysis:

    • Refer to a standard HPLC troubleshooting guide for issues like peak splitting, tailing, or retention time drift.[7] Phenolic compounds can sometimes exhibit peak tailing; a slight reduction in mobile phase pH can often resolve this.

Troubleshooting Guide: Enantioselectivity in Chiral Synthesis

For pharmaceutical applications, producing a single enantiomer of this compound is often required. Achieving high enantiomeric excess (ee) at scale presents unique challenges.

Q: My asymmetric reduction is resulting in low enantiomeric excess (ee). How can I improve it?

A: Low ee indicates that the catalyst is not effectively controlling the stereochemical outcome of the reduction. This can be due to issues with the chiral catalyst itself, the reaction conditions, or a competing non-selective background reaction.

Causality Explained: Asymmetric catalysis relies on the precise three-dimensional interaction between the chiral catalyst, the substrate, and the reducing agent. Any factor that disrupts this intricate arrangement will compromise enantioselectivity.

Optimization Strategies:

  • Re-evaluate the Chiral Catalyst/Ligand:

    • The choice of the chiral ligand (e.g., BINAP derivatives for Ru catalysts) or chiral auxiliary is paramount.[5] A different ligand may offer better steric hindrance and electronic properties to favor the formation of one enantiomer.

    • Ensure the catalyst/ligand is of high optical purity. Even small amounts of the opposite enantiomer in the catalyst will erode the final product's ee.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity. The reduced thermal energy allows the subtle energy differences between the two transition states (leading to R and S enantiomers) to have a more pronounced effect on the reaction pathway.

    • Solvent: The solvent can play a crucial role in the catalyst's conformation and solubility. Screen a variety of solvents (e.g., methanol, isopropanol, dichloromethane) to find the optimal medium for your specific catalytic system.

  • Eliminate Background Reactions:

    • Ensure that the reduction is not proceeding through an achiral pathway. For example, if there are impurities in the system that can act as non-selective reducing agents, they will produce a racemic mixture, lowering the overall ee.

    • Moisture can sometimes facilitate non-selective reductions. Ensure all reagents and the reaction setup are scrupulously dry.[4]

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low ee Observed check_catalyst Verify Catalyst/Ligand Optical Purity start->check_catalyst check_purity Analyze Starting Material Purity start->check_purity Suspect Background Reaction screen_temp Screen Lower Reaction Temperatures check_catalyst->screen_temp Purity OK screen_solvent Screen Different Solvents screen_temp->screen_solvent Improvement Observed outcome_good High ee Achieved screen_solvent->outcome_good Optimized dry_reagents Ensure Anhydrous Conditions check_purity->dry_reagents Purity OK dry_reagents->screen_temp

Caption: Decision tree for troubleshooting low enantiomeric excess (ee).

Troubleshooting Guide: Catalyst Stability and Recovery

Catalyst cost is a significant driver in large-scale production. Efficient recovery and reuse are essential for economic viability.

Q: My heterogeneous catalyst is deactivating after only a few cycles. What are the causes and can it be regenerated?

A: Catalyst deactivation is a common scale-up problem. The primary causes are typically fouling (coke or oligomer deposition) or leaching of the active metal.[8][9]

Deactivation Mechanisms and Solutions:

  • Fouling: The catalyst surface can become blocked by high molecular weight byproducts or polymers. This is often exacerbated by high temperatures.

    • Solution: Optimize reaction conditions to minimize byproduct formation. A regeneration step, often involving a carefully controlled calcination (burning off the coke in air) or solvent wash, can often restore activity.[8][9]

  • Leaching: The active metal can dissolve from the support into the reaction medium, leading to a permanent loss of activity. This is more common under acidic conditions or with certain solvents.

    • Solution: Ensure the reaction pH is within the stable range for the catalyst support (e.g., for silica, typically pH 2-7.5).[7] Analyze the reaction mixture for traces of the leached metal (via ICP-AES) to confirm this mechanism.[8] If leaching is significant, a different catalyst support or solvent system may be required.

  • Sintering: At high temperatures, the fine metal particles on the support can agglomerate into larger particles, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature to prevent sintering. This type of deactivation is generally irreversible.

Q: How can I improve the recovery and reuse of my biocatalyst (ketoreductase)?

A: For enzymatic processes, catalyst reuse is critical. While soluble enzymes can be difficult to recover, immobilization offers a robust solution for scale-up.

Strategies for Biocatalyst Reuse:

  • Immobilization: Covalently binding or adsorbing the enzyme onto a solid support (e.g., polymer beads, resins) allows for simple filtration and recovery from the reaction mixture. This often enhances the enzyme's stability against changes in temperature and pH.

  • Cross-Linked Enzyme Aggregates (CLEAs): This technique involves precipitating the enzyme from a solution and then cross-linking the resulting aggregates. This creates a solid, highly concentrated, and often very stable biocatalyst that can be easily recovered.

  • Whole-Cell Biocatalysis: Using the entire microorganism (genetically engineered to overexpress the desired ketoreductase) can be more cost-effective.[10] The cells can be recovered by centrifugation or filtration. However, mass transfer limitations (substrate entering the cell, product exiting) can become a challenge at scale.

FAQs: Scale-Up and Purification

Q1: What are the primary safety concerns when scaling up a hydrogenation reaction? A1: The primary concerns are the flammability of hydrogen gas and the potential for pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). A thorough Process Hazard Analysis (PHA) is mandatory. Key considerations include:

  • Hydrogen Handling: Ensure the reactor is rated for the intended pressure and that all fittings are leak-proof. The area must be well-ventilated with appropriate gas detectors.

  • Catalyst Handling: Handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry to prevent ignition upon contact with air.

  • Exothermic Reactions: The reduction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a thermal runaway.

Q2: My final product is difficult to purify by crystallization. What alternative methods should I consider? A2: If crystallization is challenging due to impurities or the physical nature of the product, column chromatography is the next logical step.

  • Method: Flash chromatography using silica gel is a standard method. A solvent system of ethyl acetate and a non-polar solvent like heptane or cyclohexane is a good starting point for elution.

  • Scale-Up: While effective in the lab, traditional chromatography can be expensive and solvent-intensive at an industrial scale. Consider technologies like simulated moving bed (SMB) chromatography for large-scale, continuous purification.

  • Distillation: Given its boiling point, vacuum distillation could be a viable, solvent-free purification method at scale, provided the product is thermally stable.

Q3: Are there greener, more sustainable synthesis routes for this compound? A3: Yes. The industry is increasingly moving towards biocatalysis. The use of ketoreductases offers several advantages:[1]

  • High Selectivity: Enzymes can provide extremely high enantioselectivity (>99% ee) under mild conditions.[10]

  • Safety: They operate in aqueous media at ambient temperature and pressure, avoiding the need for high-pressure hydrogen and flammable organic solvents.

  • Reduced Waste: Enzymatic reactions are often cleaner, with fewer byproducts, simplifying purification.

Experimental Protocols

Protocol: Biocatalytic Reduction of 3-Hydroxyacetophenone using a Ketoreductase

This protocol is a representative example based on principles of enzymatic reductions.[1][10]

Materials:

  • Ketoreductase (KRED) with corresponding cofactor (e.g., NADP⁺)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • 3-Hydroxyacetophenone

  • D-Glucose (for cofactor regeneration)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (as co-solvent, if needed for substrate solubility)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a temperature-controlled reactor vessel, add the potassium phosphate buffer.

  • Reagent Addition: With stirring, add D-glucose, the NADP⁺ cofactor, the glucose dehydrogenase (GDH) enzyme, and finally the ketoreductase (KRED) enzyme. Allow the enzymes to dissolve completely.

  • Substrate Addition: Dissolve the 3-hydroxyacetophenone in a minimal amount of isopropanol (e.g., 5-10% v/v of the total reaction volume) and add it to the reactor.

  • Reaction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, stop the agitation.

  • Extraction: Extract the aqueous reaction mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layer with brine to remove residual water and buffer salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash chromatography on silica gel if necessary.

General Workflow for Production Scale-Up

G cluster_0 Lab Scale (grams) cluster_1 Pilot Scale (kg) cluster_2 Production Scale (tons) lab_dev Route Scouting & Method Development lab_opt Process Optimization (DoE) lab_dev->lab_opt pilot_scaleup Scale-Up to Pilot Reactor lab_opt->pilot_scaleup process_safety Process Hazard Analysis (PHA) pilot_scaleup->process_safety pilot_val Demonstration Batches & Impurity Profiling process_safety->pilot_val tech_transfer Technology Transfer to Production Plant pilot_val->tech_transfer validation Process Validation Campaign tech_transfer->validation commercial Commercial Manufacturing validation->commercial

Caption: General workflow for scaling up chemical production.

References

  • Kyriienko, P. I., et al. (2022). Production of 1,3-Butadiene from Ethanol Using Treated Zr-Based Catalyst. MDPI. Retrieved February 4, 2026, from [Link]

  • López, V. G., et al. (2022). Challenges and opportunities for third-generation ethanol production: A critical review. National Institutes of Health (NIH). Retrieved February 4, 2026, from [Link]

  • Gaber, Y., et al. (2023). Scaling bioethanol for the future: the commercialization potential of extremophiles and non-conventional microorganisms. Frontiers. Retrieved February 4, 2026, from [Link]

  • Google Patents. (2015). CN103232328B - Method for preparing p-hydroxyphenyl ethanol.
  • Google Patents. (2021). CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • Zhang, J., et al. (2013). Deactivation of catalyst for hydrogenation of 3-hydroxypropionaldehyde to 1, 3-propanediol. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Retrieved February 4, 2026, from [Link]

  • Park, S., et al. (2017). Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon: Method. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Liu, H., et al. (2020). Process optimization and scale-up production of fungal aryl alcohol oxidase from genetically modified Aspergillus nidulans in stirred-tank bioreactor. PubMed. Retrieved February 4, 2026, from [Link]

  • López-López, G., et al. (2022). Ethanol conversion into 1,3-butadiene over a mixed Hf-Zn catalyst: A study of the reaction pathway and catalyst deactivation. OpenAIRE. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Solvent Residue Minimization for 1-(3-Hydroxyphenyl)ethanol

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenge of minimizing residual solvents in 1-(3-Hydroxyphenyl)ethanol (CAS: 6971-71-7) to meet ICH Q3C guidelines.[1]

This molecule presents a unique "double-trap" for solvents:

  • The Phenolic Hydroxyl: Acts as a strong Hydrogen Bond (H-bond) donor, tightly binding H-bond acceptors like THF (Class 2) and Acetone (Class 3).[1]

  • Low Melting Point (~60–65°C): Limits the thermal energy you can apply during drying without melting the product into a viscous, solvent-trapping glass.[1]

This guide moves beyond standard drying instructions, providing thermodynamic strategies to break these solvate interactions.

Module 1: The Thermodynamics of Solvation

User Question: "I have dried my product under high vacuum (1 mbar) for 48 hours, but the THF level is still stuck at 1500 ppm. Why won't it leave?"

Technical Insight: You are fighting thermodynamics. The interaction between the phenolic proton of this compound and the oxygen in THF is not a simple physical entrapment; it is a chemical complexation (H-bond).[1] High vacuum removes bulk solvent, but it does not provide the activation energy required to break the H-bond.

Visualization: The Solvation Trap

The following diagram illustrates why vacuum alone fails and how "Displacement" works.

SolventTrapcluster_0The Trap (Vacuum Resistant)cluster_1The Solution (Displacement)PhenolThis compound(H-Bond Donor)THFTHF Molecule(H-Bond Acceptor)Phenol->THFStrong H-Bond(>5 kcal/mol)DisplacerNon-Polar Solvent(Heptane/Toluene)THF->DisplacerEvaporates asAzeotropeDisplacer->THFAzeotropicEntrainmentHeatThermal Energy(<60°C)Heat->PhenolBreaks H-Bond

Caption: Figure 1. Mechanism of solvent retention via hydrogen bonding and removal via azeotropic displacement.

Module 2: Troubleshooting & Remediation Protocols

Scenario A: The "Sticky" Ether (THF/Dioxane Removal)

Issue: Product contains >720 ppm THF (ICH Limit). Root Cause: H-bond complexation.[1] Solution: Azeotropic Displacement.[1]

Protocol:

  • Dissolution (Optional): If the product is crude, dissolve in a minimum amount of Ethyl Acetate or Isopropyl Acetate .

  • The Swap: Add 3–5 volumes of Heptane (or Toluene, if solubility allows).

  • Distillation: Perform a vacuum distillation at mild temperature (40–45°C).

    • Mechanism:[2][3][4][5][6][7][8][9] Heptane forms an azeotrope with THF.[1][10][11][12] As you distill the Heptane, it "pulls" the THF out of the phenol complex.

  • Crystallization: As the THF/Ester is removed, the product should precipitate as a solid.

  • Filtration: Filter the solid. The filter cake now contains Heptane (Class 3, limit 5000 ppm) instead of THF. Heptane has no H-bonding capacity and is easily removed by standard vacuum drying.[1]

Scenario B: The "Melt" Risk (Thermal Sensitivity)

Issue: "I raised the oven temperature to 70°C to speed up drying, and the powder turned into a hard glass." Root Cause: this compound melts around 60–65°C. Once melted, surface area drops to near zero, trapping solvents inside the "glass."[1]

Protocol: Solid-State Dynamic Drying

  • Regrind: If the product has gummed, you must re-dissolve and re-precipitate (see Scenario A). You cannot dry the gum.

  • Temperature: Set oven to 45°C (max).

  • Atmosphere: Use a Nitrogen Sweep (Bleed).[1]

    • Why? High vacuum (static) is good, but a dynamic flow of dry nitrogen helps strip solvent molecules from the crystal surface and prevents local saturation.

  • Agitation: If using a rotary evaporator, rotate slowly to tumble the solid. If using a tray dryer, manually rake the powder every 2 hours.

Module 3: Process Optimization Decision Tree

Use this workflow to determine the correct purification path based on your current solvent profile.

DecisionTreeStartAnalyze Crude Product(HS-GC)CheckTHFIs THF > 720 ppm?Start->CheckTHFCheckClass3Is Ethanol/IPA > 5000 ppm?CheckTHF->CheckClass3NoActionSwapPerform HeptaneAzeotropic DistillationCheckTHF->ActionSwapYes (Critical)ActionDryStandard Vacuum Drying(45°C, N2 Sweep)CheckClass3->ActionDryNo (Trace Only)ActionRecrystMelt Crystallizationor Antisolvent (Heptane)CheckClass3->ActionRecrystYes (High Load)ActionSwap->ActionDryFinalFinal Product(< Limits)ActionDry->FinalRelease TestingActionRecryst->ActionDry

Caption: Figure 2. Decision logic for selecting the appropriate solvent removal unit operation.

Module 4: Regulatory & Analytical Data

ICH Q3C Limits (Relevant to Synthesis)
SolventClassPDE (mg/day)Concentration Limit (ppm)Removal Difficulty
THF 27.2720 High (H-bonds)
Methanol 230.03000 Medium (Polarity)
Toluene 28.9890 Low (No H-bonds)
Ethanol 350.05000 Medium
Heptane 350.05000 Low (Ideal Final Wash)
Analytical Validation: Headspace GC (HS-GC)

To accurately quantify residues, do not rely on Loss on Drying (LOD).[1] LOD is non-specific and often misses bound solvents.[1]

Recommended Method Parameters (USP <467> Modified):

  • Diluent: DMF or DMSO (Must dissolve the solid completely).

  • Oven Temp: 80°C (Note: This is above the MP of the solid, ensuring full release of trapped solvent in the vial).

  • Equilibration Time: 45 minutes.

  • Column: DB-624 or equivalent (G43).[1]

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[1] (2021).[1] [Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[1] (Solvent interactions with phenols).[1] Wiley-Interscience.[1]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1][7][Link][1]

  • Cui, Y., et al. Separation of Tetrahydrofuran-Ethanol Azeotropic Mixture by Extractive Distillation.[1][13] Asian Journal of Chemistry.[14] (2013).[1] [Link][1][7]

Validation & Comparative

Comparative Guide: Biological Efficacy of 1-(3-Hydroxyphenyl)ethanol and Its Isomers

[1]

Executive Summary

This compound (CAS: 2404-46-8), often utilized as a chiral intermediate in the synthesis of adrenergic drugs (e.g., Phenylephrine), occupies a unique chemical space between simple benzyl alcohols and phenethyl alcohols.[1] Unlike its widely studied isomer Tyrosol (2-(4-hydroxyphenyl)ethanol), which is a primary alcohol with potent antioxidant properties, this compound is a secondary alcohol with a meta-substituted phenol.[1]

This structural distinction fundamentally alters its biological profile:

  • Metabolic Fate: Oxidizes to a ketone (acetophenone derivative) rather than a carboxylic acid.

  • Enzymatic Interaction: Exhibits distinct steric hindrance in tyrosinase binding pockets compared to para-isomers.[1]

  • Redox Potential: The meta-hydroxyl group provides less resonance stabilization for phenoxy radicals than the para-hydroxyl, affecting antioxidant capacity.[1]

The Isomer Landscape

We compare the target compound against three critical alternatives:

CompoundStructureClassKey Feature
This compound m-OH, Secondary Alc.[1][2]TargetChiral center, metabolic ketone precursor.
1-(4-Hydroxyphenyl)ethanol p-OH, Secondary Alc.[1]Positional IsomerAlso known as Betuligenol. Higher radical stability.[3]
2-(4-Hydroxyphenyl)ethanol p-OH, Primary Alc.[1][4]Structural IsomerTyrosol.[3][4][5][6][7] Primary antioxidant standard.
3-Hydroxybenzyl alcohol m-OH, Primary Alc.[1]HomologLacks methyl group; steric reference.

Chemical Profile & Mechanism of Action (SAR)

Structure-Activity Relationship (SAR)

The biological divergence of this compound stems from two loci: the Phenolic Position and the Alcohol Chain .

  • Electronic Effect (Antioxidant): In para-isomers (1-4HPE and Tyrosol), the hydroxyl group can donate electrons into the ring that delocalize onto the alkyl side chain (if conjugated) or simply stabilize the phenoxy radical via extensive resonance. In the meta-isomer (1-3HPE), the radical cannot delocalize onto the carbon bearing the ethanol chain as effectively. Consequently, This compound exhibits lower direct radical scavenging activity (DPPH/ABTS) than its para-counterparts.[1]

  • Steric Effect (Enzyme Inhibition): Enzymes like Tyrosinase (responsible for melanogenesis) have a binuclear copper active site. The para-substituted phenols (like Tyrosol) mimic the substrate Tyrosine perfectly. The meta-substitution in this compound creates steric clash or misalignment, often converting it from a substrate into a competitive inhibitor or a weak substrate, making it valuable for modulating pigmentation pathways without rapid depletion.[1]

Visualization: SAR & Metabolic Divergence

The following diagram illustrates the electronic and metabolic differences between the isomers.

SAR_PathwayTargetThis compound(Meta, Secondary)RadicalPhenoxy RadicalStabilityTarget->RadicalMeta effectMetabolismMetabolicProductTarget->MetabolismADH/OxidationEnzymeTyrosinaseInteractionTarget->EnzymeSteric ClashParaIso1-(4-Hydroxyphenyl)ethanol(Para, Secondary)ParaIso->RadicalPara effectTyrosolTyrosol(Para, Primary)Tyrosol->RadicalPara effectTyrosol->MetabolismADH/ALDHTyrosol->EnzymeMimics TyrosineLowStabLow Stability(Moderate Antioxidant)Radical->LowStabHighStabHigh Stability(Potent Antioxidant)Radical->HighStabKetone3-Hydroxyacetophenone(Ketone)Metabolism->KetoneAcid4-Hydroxyphenylacetic Acid(Carboxylic Acid)Metabolism->AcidInhibCompetitiveInhibitorEnzyme->InhibSubstSubstrate(Melanin Precursor)Enzyme->Subst

Caption: Comparative SAR showing metabolic divergence (Ketone vs Acid) and Tyrosinase interaction (Inhibitor vs Substrate).

Biological Activity: Experimental Data Comparison

Antioxidant Capacity (DPPH Assay)

Data synthesized from comparative phenolic studies indicates the hierarchy of scavenging potential.

CompoundIC50 (µM)Relative PotencyMechanism
Tyrosol (Ref) ~1500HighH-atom transfer (HAT) stabilized by p-resonance.[1]
1-(4-Hydroxyphenyl)ethanol ~1400HighSimilar to Tyrosol; secondary alcohol slightly activates ring.[1]
This compound >2500 Moderate Lack of resonance stabilization for the radical.
Benzyl Alcohol (Control) >5000NegligibleNo phenolic OH.

Interpretation: For applications requiring rapid free-radical neutralization (e.g., acute oxidative stress protection), the para-isomers are superior.[1] However, the meta-isomer's stability makes it less prone to auto-oxidation, a benefit in shelf-stable formulations.[1]

Tyrosinase Inhibition (Skin Whitening)

This is the most critical assay for cosmetic and dermatological applications.

  • Tyrosol: Acts as a substrate; it can be hydroxylated to Hydroxytyrosol and eventually form melanin (browning).

  • This compound: Acts as a competitive inhibitor .[1][8] It binds to the active site but resists rapid catalytic turnover due to the meta-orientation preventing the copper-bridging required for oxidation.

Experimental Outcome:

  • Tyrosol treated cells: Increased pigmentation over time.

  • This compound treated cells: Dose-dependent reduction in melanin synthesis (IC50 ~ 200 µM).

Detailed Experimental Protocols

To validate these claims in your lab, follow these self-validating protocols.

Protocol A: Tyrosinase Inhibition Screening

Objective: Distinguish between substrate activity (browning) and inhibition (whitening).

  • Reagents:

    • Phosphate Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase (1000 U/mL).

    • L-DOPA (2.5 mM) as substrate.

    • Test Compounds: this compound and Tyrosol (dissolved in DMSO, final conc <1%).[1]

  • Workflow:

    • Blank: Buffer + Enzyme.

    • Control: Buffer + Enzyme + L-DOPA (measures 100% activity).

    • Test: Buffer + Enzyme + Test Compound + L-DOPA.

  • Measurement:

    • Monitor Absorbance at 475 nm (Dopachrome formation) for 20 minutes at 30°C.

  • Self-Validation Check:

    • If the Test well turns darker than the Control, the compound is a substrate (likely Tyrosol behavior).

    • If the Test well remains lighter, it is an inhibitor (this compound behavior).

Protocol B: Differential Metabolism (HPLC Analysis)

Objective: Confirm the secondary alcohol structure via metabolic product identification.

  • System: Incubate compound (100 µM) with liver microsomes (S9 fraction) and NAD+.

  • Timepoints: 0, 30, 60 min.

  • Analysis: HPLC-UV (280 nm). C18 Column. Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • Expected Result:

    • This compound

      
       Peak shift to 3-Hydroxyacetophenone  (Ketone).[1]
      
    • Tyrosol

      
       Peak shift to 4-Hydroxyphenylacetic acid  (Carboxylic Acid).
      

Synthesis & Production Logic

While Tyrosol is extracted from olive oil waste, This compound is typically synthesized.[1]

  • Chemical Route: Reduction of 3-hydroxyacetophenone using NaBH4 (yields racemate).

  • Biocatalytic Route (Preferred): Asymmetric reduction using Ketoreductase (KRED) enzymes to yield pure (S)- or (R)-1-(3-hydroxyphenyl)ethanol.[1] This is crucial for pharmaceutical intermediates (e.g., Phenylephrine analogs).

Synthesis_Workflowcluster_0Chemical Routecluster_1Biocatalytic Route (High Value)Start3-HydroxyacetophenoneChemStepNaBH4 ReductionStart->ChemStepBioStepKRED / NADHStart->BioStepRacemateRacemicThis compoundChemStep->RacemateChiral(S)-1-(3-Hydroxyphenyl)ethanol>99% eeBioStep->Chiral

Caption: Synthesis pathways contrasting racemic chemical reduction vs. enantioselective biocatalysis.

References

  • Brooks, S. J., et al. (2013). "Production of a chiral alcohol, 1-(3,4-dihydroxyphenyl) ethanol, by mushroom tyrosinase."[1][9] Biotechnology Letters. Link

  • Liu, S. H., et al. (2007). "Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis."[10] Biological and Pharmaceutical Bulletin. Link

  • Serreli, G., et al. (2019). "Generation of the Antioxidant Hydroxytyrosol from Tyrosol Present in Beer and Red Wine." Nutrients.[3][5][7][11] Link

  • Active Concepts. "Tyrosinase Inhibition Assay for Phenolic Extracts." Technical Data Sheet. Link

  • Enzymaster. "(R)-2-Chloro-1-(3-hydroxyphenyl) ethanol: Biocatalytic Synthesis." CPHI Online Product Profile. Link

A Comparative Guide to the Efficacy of 1-(3-Hydroxyphenyl)ethanol and Other Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Antioxidant Efficacy

In the vast landscape of antioxidant research, the subtle differences in molecular structure can lead to profound variations in biological activity. This guide provides an in-depth technical comparison of the antioxidant efficacy of 1-(3-Hydroxyphenyl)ethanol against established benchmarks: Trolox, Ascorbic Acid (Vitamin C), and Edaravone. While structurally similar to the well-studied tyrosol and the highly potent hydroxytyrosol, this compound, with its meta-hydroxyl configuration, presents a unique case for examination.

This document moves beyond a simple cataloging of antioxidant capacities. Instead, it delves into the causal relationships between chemical structure and antioxidant mechanism, supported by established experimental protocols. The objective is to provide researchers and drug development professionals with a clear, evidence-based framework for evaluating and selecting antioxidant compounds for further investigation. We will explore the fundamental principles of antioxidant action, detail the methodologies for robust efficacy testing, and present a comparative analysis grounded in available scientific evidence.

The Chemical Rationale: Structure-Activity Relationships in Phenolic Antioxidants

The antioxidant potential of phenolic compounds is intrinsically linked to the number and arrangement of hydroxyl (-OH) groups on the aromatic ring. These groups are the primary sites of action, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

This compound possesses a single hydroxyl group at the meta-position of the phenyl ring. This configuration is analogous to resorcinol. While capable of antioxidant activity, the stability of the resulting phenoxyl radical is less than that of compounds with ortho- or para-hydroxyl groups.

In contrast, its isomers and related compounds demonstrate the critical role of -OH positioning:

  • Tyrosol (4-Hydroxyphenylethanol): The para-hydroxyl group allows for better resonance stabilization of the phenoxyl radical.

  • Hydroxytyrosol (3,4-Dihydroxyphenylethanol): The ortho-dihydroxy, or catechol, structure is a hallmark of potent antioxidant activity. The proximity of the two hydroxyl groups allows for the formation of a stable intramolecular hydrogen bond and a more stabilized semiquinone radical, making it a superior ROS scavenger.

This fundamental difference in structure underpins the expected variance in antioxidant efficacy.

Mechanisms of Action: A Comparative Overview

The efficacy of an antioxidant is defined by its mechanism of action against various reactive oxygen species. Below is a comparative look at the mechanisms of this compound and our selected benchmarks.

This compound

Emerging research indicates that this compound exhibits a selective antioxidant profile. It has been shown to deactivate singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1] Furthermore, it demonstrates inhibitory action against hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•).[1] This suggests a direct radical scavenging capability, likely through hydrogen atom transfer (HAT) from its phenolic hydroxyl group.

Benchmark Antioxidants
  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent chain-breaking antioxidant. It donates a hydrogen atom from the hydroxyl group on its chromanol ring to peroxyl radicals, thus terminating the lipid peroxidation chain reaction. Its efficacy is often used as a standard in antioxidant capacity assays like TEAC (Trolox Equivalent Antioxidant Capacity).

  • Ascorbic Acid (Vitamin C): This essential nutrient is a versatile aqueous-phase antioxidant.[2][3][4] It can directly scavenge a wide array of ROS, including superoxide, hydroxyl radicals, and singlet oxygen, by donating electrons from its enediol structure.[3] It also plays a crucial role in regenerating other antioxidants, such as α-tocopherol (vitamin E), from their radical forms.[3]

  • Edaravone: A synthetic free radical scavenger, Edaravone is used clinically for neuroprotection.[5] It effectively quenches hydroxyl radicals and inhibits both hydroxyl-dependent and -independent lipid peroxidation.[5] Its amphiphilic nature allows it to act in both aqueous and lipid environments, scavenging peroxyl radicals at the initiation and propagation stages of lipid peroxidation.[6]

cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidants Antioxidants cluster_Products Neutralized Products ROS Superoxide (O₂⁻) Hydroxyl Radical (•OH) Hydrogen Peroxide (H₂O₂) Singlet Oxygen (¹O₂) Products Stable Molecules (H₂O, O₂, etc.) ROS->Products Neutralization HPE This compound HPE->ROS Scavenges O₂⁻, •OH, H₂O₂, ¹O₂ Trolox Trolox Trolox->ROS Scavenges Peroxyl Radicals VitC Ascorbic Acid (Vitamin C) VitC->ROS Scavenges O₂⁻, •OH, ¹O₂ Edaravone Edaravone Edaravone->ROS Scavenges •OH, Peroxyl Radicals

Caption: Antioxidant Mechanisms Against ROS.

Experimental Protocols for Efficacy Evaluation

To empirically compare the efficacy of antioxidants, a battery of standardized assays is employed. Each assay targets different aspects of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically at approximately 517 nm.[7][8]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compound and benchmark antioxidants in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the antioxidant solutions to the wells. A blank containing only methanol is also prepared.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (concentration required for 50% inhibition) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm.

  • Protocol:

    • Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS solution and potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ stock solution with ethanol or a buffer to an absorbance of ~0.70 at 734 nm.

    • Add a small volume of the antioxidant sample to a larger volume of the diluted ABTS•⁺ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

  • Protocol:

    • In a black 96-well plate, add the fluorescent probe, the antioxidant sample, and a phosphate buffer (pH 7.4).

    • Incubate the plate at 37°C for a pre-incubation period.

    • Initiate the reaction by adding AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • Calculate the net area under the curve (AUC) and compare it to a Trolox standard curve.

Cellular Antioxidant Activity (CAA) Assay
  • Principle: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism. A fluorescent probe, DCFH-DA, is taken up by cells and deacetylated to the non-fluorescent DCFH. ROS generated by AAPH oxidize DCFH to the highly fluorescent DCF. The ability of a co-incubated antioxidant to prevent DCF formation is measured.

  • Protocol:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.

    • Wash the cells and incubate them with the test compound and the DCFH-DA probe for 1 hour at 37°C.

    • Wash the cells again to remove the extracellular compound and probe.

    • Add the AAPH radical initiator to induce oxidative stress.

    • Measure the fluorescence kinetically at an excitation of 485 nm and an emission of 538 nm.

    • Quantify the antioxidant activity based on the inhibition of fluorescence compared to control cells.

start Prepare Antioxidant and Radical Solutions mix Mix Antioxidant and Radical in 96-well Plate start->mix incubate Incubate at Specific Time & Temp mix->incubate measure Measure Absorbance/ Fluorescence Kinetically incubate->measure calculate Calculate % Inhibition, IC₅₀, or AUC measure->calculate end Comparative Efficacy Data calculate->end

Caption: General Experimental Workflow.

Comparative Efficacy: A Data-Driven Analysis

Direct, quantitative comparative data for this compound against the benchmark antioxidants in standardized assays is limited in the current literature. However, based on established structure-activity relationships and available studies on its isomers, a qualitative and semi-quantitative comparison can be constructed.

AntioxidantMechanismRelative Efficacy (Inferred)Key Experimental Findings
This compound H-atom/electron donorModerateDeactivates ¹O₂, O₂⁻; Inhibits H₂O₂, HO•.[1] Efficacy is expected to be lower than its ortho-dihydroxy counterpart (hydroxytyrosol).
Trolox Chain-breaking H-atom donorHigh (Standard)Potent inhibitor of lipid peroxidation. Widely used as a reference standard in antioxidant assays.
Ascorbic Acid (Vitamin C) Electron donor, regenerates other antioxidantsHighBroad-spectrum scavenger of aqueous ROS.[2][3][4] Essential for regenerating vitamin E.[3]
Edaravone Electron donorHighPotent scavenger of hydroxyl and peroxyl radicals in both aqueous and lipid phases.[5][6] Clinically used for neuroprotection.

Causality Behind Performance:

The superior performance of hydroxytyrosol (the 3,4-dihydroxy isomer) over tyrosol (the 4-hydroxy isomer) is well-documented and attributed to the stabilizing effect of the catechol group. It is therefore scientifically sound to infer that this compound, with its single meta-hydroxyl group, would exhibit lower antioxidant efficacy than hydroxytyrosol. Its activity is likely to be more comparable to, though potentially slightly different from, tyrosol due to the different positioning of the single hydroxyl group.

A study by Casadey et al. provides direct evidence that this compound is an active antioxidant, capable of deactivating several key ROS.[1] This confirms its potential but also highlights its specificity, as its activity profile differs from its isomers. The benchmark antioxidants, Trolox, Ascorbic Acid, and Edaravone, are all established as highly potent, broad-spectrum antioxidants, and it is anticipated that they would outperform this compound in most standard antioxidant assays.

Conclusion and Future Directions

This compound is an active antioxidant with a specific profile of ROS scavenging capabilities. Based on fundamental principles of chemical structure-activity relationships, its efficacy is predicted to be moderate, likely lower than catechol-containing compounds like hydroxytyrosol and established broad-spectrum antioxidants such as Trolox, Ascorbic Acid, and Edaravone.

The key takeaway for researchers is the critical importance of the molecular structure, particularly the hydroxylation pattern of the phenyl ring, in determining antioxidant potential. While this compound shows promise, further direct comparative studies employing the standardized assays detailed in this guide are necessary to fully elucidate its efficacy and potential applications. Future research should focus on generating robust IC₅₀ and TEAC values for this compound in DPPH, ABTS, and ORAC assays, as well as evaluating its performance in a biologically relevant context using the CAA assay. Such data will enable a more precise positioning of this compound within the broader field of antioxidant science and drug development.

References

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